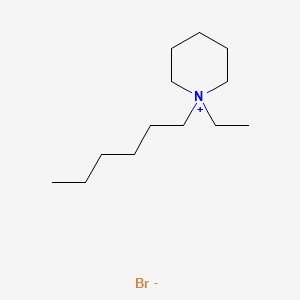
1-Ethyl-1-hexylpiperidinium bromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Ethyl-1-hexylpiperidinium bromide is a quaternary ammonium compound with the molecular formula C13H28NBr. It is a member of the piperidinium family, which is known for its diverse applications in various fields, including chemistry, biology, and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Ethyl-1-hexylpiperidinium bromide can be synthesized through a quaternization reaction. This involves the reaction of 1-ethylpiperidine with 1-bromohexane under controlled conditions. The reaction typically takes place in an organic solvent such as acetonitrile or ethanol, and the mixture is heated to facilitate the reaction. The product is then purified through recrystallization or other purification techniques .
Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: 1-Ethyl-1-hexylpiperidinium bromide undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromide ion is replaced by other nucleophiles.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions under specific conditions, leading to the formation of different products
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium hydroxide, and other strong nucleophiles. The reactions are typically carried out in polar solvents such as water or alcohols.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted piperidinium compounds, while oxidation and reduction can lead to different oxidized or reduced forms of the compound .
Scientific Research Applications
1-Ethyl-1-hexylpiperidinium bromide has a wide range of applications in scientific research:
Chemistry: It is used as a phase transfer catalyst in organic synthesis, facilitating the transfer of reactants between different phases.
Biology: The compound is studied for its potential antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential use in drug delivery systems and as a therapeutic agent.
Industry: It is used in the formulation of ionic liquids, which have applications in various industrial processes
Mechanism of Action
The mechanism of action of 1-ethyl-1-hexylpiperidinium bromide involves its interaction with cellular membranes and proteins. As a quaternary ammonium compound, it can disrupt cell membranes, leading to cell lysis. This property is particularly useful in its antimicrobial applications. Additionally, the compound can interact with specific molecular targets and pathways, influencing various biochemical processes .
Comparison with Similar Compounds
1-Ethyl-1-hexylpiperidinium bromide can be compared with other similar compounds such as:
1-Ethylpyridinium Bromide: Both compounds are quaternary ammonium salts, but they differ in their structural components and specific applications.
1-Hexylpyridinium Bromide: Similar in structure but with different alkyl chain lengths, leading to variations in their physical and chemical properties.
Uniqueness: The uniqueness of this compound lies in its specific combination of the ethyl and hexyl groups attached to the piperidinium ring. This unique structure imparts distinct physicochemical properties, making it suitable for specialized applications in various fields .
Properties
CAS No. |
24234-06-8 |
|---|---|
Molecular Formula |
C13H28BrN |
Molecular Weight |
278.27 g/mol |
IUPAC Name |
1-ethyl-1-hexylpiperidin-1-ium;bromide |
InChI |
InChI=1S/C13H28N.BrH/c1-3-5-6-8-11-14(4-2)12-9-7-10-13-14;/h3-13H2,1-2H3;1H/q+1;/p-1 |
InChI Key |
SWGHMPDKSJDTLD-UHFFFAOYSA-M |
Canonical SMILES |
CCCCCC[N+]1(CCCCC1)CC.[Br-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


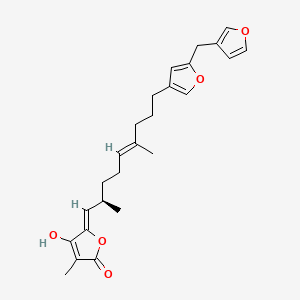
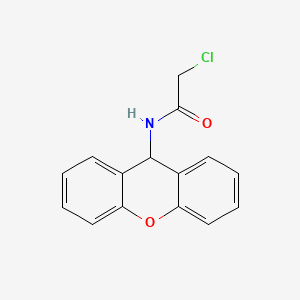
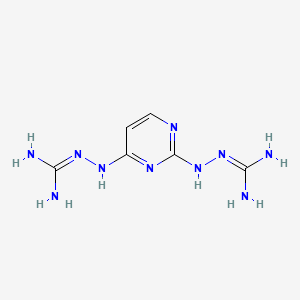
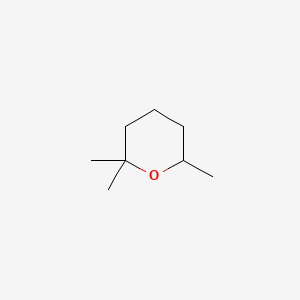



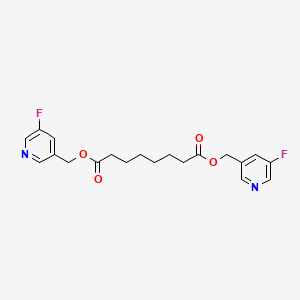
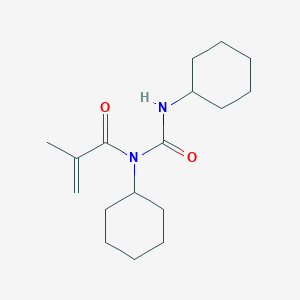

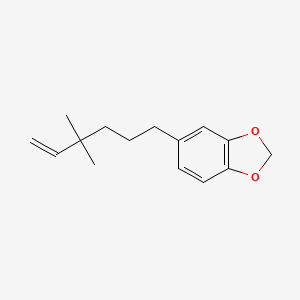
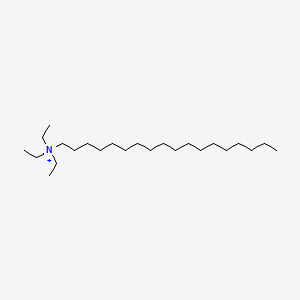
![Dimethyl bicyclo[2.2.1]heptane-2,3-dicarboxylate](/img/structure/B14689872.png)
![2-[3-(oxolan-2-yl)propyl]guanidine;sulfuric acid](/img/structure/B14689874.png)
